molecular formula C5H11N5O4 B11897610 2-Amino-1H-purin-6(9H)-one trihydrate CAS No. 683208-61-9

2-Amino-1H-purin-6(9H)-one trihydrate

Cat. No.: B11897610
CAS No.: 683208-61-9
M. Wt: 205.17 g/mol
InChI Key: ZAFHXARCOCYSSH-UHFFFAOYSA-N
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Description

2-Amino-1H-purin-6(9H)-one trihydrate is a chemical compound that belongs to the purine family It is a derivative of purine, which is a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1H-purin-6(9H)-one trihydrate typically involves the reaction of guanine with water to form the trihydrate form. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the trihydrate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and drying to obtain the trihydrate form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-purin-6(9H)-one trihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve anhydrous solvents.

    Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxo derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

2-Amino-1H-purin-6(9H)-one trihydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its role in nucleic acid metabolism and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in the treatment of various diseases, including cancer and viral infections.

    Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-Amino-1H-purin-6(9H)-one trihydrate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes involved in nucleic acid metabolism, thereby affecting cellular processes. The specific pathways and targets depend on the context of its use, such as in therapeutic applications.

Comparison with Similar Compounds

2-Amino-1H-purin-6(9H)-one trihydrate can be compared with other similar compounds, such as:

    Guanine: Both compounds are purine derivatives, but guanine lacks the trihydrate form.

    Adenine: Another purine derivative, adenine differs in its amino group position.

    Hypoxanthine: This compound is similar but lacks the amino group present in this compound.

The uniqueness of this compound lies in its specific structure and hydration state, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

683208-61-9

Molecular Formula

C5H11N5O4

Molecular Weight

205.17 g/mol

IUPAC Name

2-amino-1,7-dihydropurin-6-one;trihydrate

InChI

InChI=1S/C5H5N5O.3H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;;/h1H,(H4,6,7,8,9,10,11);3*1H2

InChI Key

ZAFHXARCOCYSSH-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C(=O)NC(=N2)N.O.O.O

Origin of Product

United States

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